{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine
Overview
Description
This compound is a complex organic molecule. It contains a benzyl group attached to an imidazole ring, which is further substituted with a trifluoromethyl group .
Molecular Structure Analysis
The molecular formula of this compound is C22H20F3NO . It consists of a benzyl group attached to an imidazole ring, which is further substituted with a trifluoromethyl group .Scientific Research Applications
Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands
Palladium(II) and platinum(II) complexes incorporating benzimidazole ligands, similar to {[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine, have been synthesized and studied for their potential as anticancer compounds. These complexes exhibit square-planar geometries and demonstrate significant antibacterial and cytotoxic activities against various cancer cell lines, such as breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2), comparable to cis-platin (Ghani & Mansour, 2011).
Bipolar Molecules for Organic Light-Emitting Diodes
Bipolar molecules bearing hole-transporting triphenylamine and electron-transporting benzimidazole moieties have been developed for use in phosphorescent organic light-emitting diodes (OLEDs). These molecules demonstrate excellent thermal stability and good solubility, enabling the fabrication of high-performance solution-processed OLEDs through spin coating (Ge et al., 2008).
Azetidine-2-one Derivatives of 1H-Benzimidazole
A series of azetidine-2-one derivatives of 1H-benzimidazole have been synthesized and evaluated for their antimicrobial and cytotoxic properties. These derivatives exhibit good antibacterial activity and notable cytotoxic activity in vitro, suggesting their potential in medicinal chemistry applications (Noolvi et al., 2014).
CYP26 Inhibitors and Neuroblastoma Cell Enhancement
Novel azolyl-(phenylmethyl)]aryl/heteroarylamines have been identified as potent inhibitors of the CYP26 enzyme, showing promise in enhancing all-trans retinoic acid activity in neuroblastoma cells. These findings highlight the therapeutic potential of these compounds in cancer treatment (Gomaa et al., 2008).
Electrochromic Properties of Conducting Polymers
The influence of hydrogen bonding on the electrochromic properties of conducting polymers containing benzimidazole has been investigated. Research indicates the possibility of controlling the polymer's main chain conformation through acid and base treatments during polymerization, with implications for the development of advanced electrochromic devices (Akpinar et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as werner (wrn) helicase inhibitors . WRN helicase is a key functional protein in cellular processes such as DNA replication and repair .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been shown to inhibit WRN helicase, affecting cell proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to dna replication and repair, given their potential role as wrn helicase inhibitors .
Result of Action
Similar compounds have been shown to exhibit antiproliferative activity against certain cancer cell lines .
Properties
IUPAC Name |
1-(4-phenylmethoxyphenyl)-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O/c20-19(21,22)17-11-24-18(25-17)12-23-10-14-6-8-16(9-7-14)26-13-15-4-2-1-3-5-15/h1-9,11,23H,10,12-13H2,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTJGYWJAGSZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCC3=NC=C(N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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